(5Z)-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound “(5Z)-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione” is a complex organic molecule that features multiple functional groups, including indole, methoxyphenyl, and pyrimidine trione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting with the preparation of the indole and pyrimidine trione precursors. The key steps may include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Preparation of Pyrimidine Trione: This can be synthesized by the reaction of barbituric acid with appropriate aldehydes or ketones.
Coupling Reactions: The indole and pyrimidine trione intermediates can be coupled using a suitable linker, such as a methylene bridge, under basic or acidic conditions.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bonds and carbonyl groups can be reduced to form alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for synthesizing more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug Development:
Biological Probes: Used in studying biological pathways and mechanisms.
Medicine
Therapeutic Agents: Potential use in developing drugs for various diseases, including cancer and neurological disorders.
Industry
Material Science: Applications in developing new materials with unique properties.
Agriculture: Potential use in designing agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. The indole moiety is known for its ability to interact with various biological targets, while the pyrimidine trione structure may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan, serotonin, and indomethacin.
Pyrimidine Trione Derivatives: Compounds like barbiturates and uracil derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of indole and pyrimidine trione moieties, which may confer unique biological and chemical properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
(5Z)-5-[[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O6/c1-36-21-13-11-20(12-14-21)32-28(34)23(27(33)30-29(32)35)17-19-18-31(24-8-4-3-7-22(19)24)15-16-38-26-10-6-5-9-25(26)37-2/h3-14,17-18H,15-16H2,1-2H3,(H,30,33,35)/b23-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXDYHUPLMATHW-QJOMJCCJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5OC)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5OC)/C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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